molecular formula C18H26N2O4 B2852651 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide CAS No. 900996-36-3

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide

Cat. No.: B2852651
CAS No.: 900996-36-3
M. Wt: 334.416
InChI Key: MFRWILRLDXNLKL-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide is a synthetic pyrrolidinone derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a branched 2-ethylbutanamide moiety at the C3 position. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive compounds, often associated with enhanced membrane permeability and receptor binding due to its electron-donating methoxy substituents . The pyrrolidinone scaffold is a versatile structural motif in medicinal chemistry, known for its conformational rigidity and ability to mimic peptide bonds, which may contribute to interactions with enzyme active sites or receptors .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-5-12(6-2)18(22)19-13-9-17(21)20(11-13)14-7-8-15(23-3)16(10-14)24-4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRWILRLDXNLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, followed by cyclization to introduce the pyrrolidinone ring. The final step involves the addition of the ethylbutanamide side chain under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Table 1. Comparison of Lactam-Containing Analogues

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyrrolidinone 3,4-Dimethoxyphenyl, 2-ethylbutanamide Not reported ~349.4*
5a (Butyramide) γ-Lactam Sulfamoylphenyl, butyryl 180–182 326.4
5b (Pentanamide) γ-Lactam Sulfamoylphenyl, pentanoyl 174–176 340.4

*Estimated based on structural formula.

Complex Amides with Stereochemical Diversity

Compounds m–o from Pharmacopeial Forum (2017) are highly complex amides featuring multiple stereocenters, aromatic rings, and a tetrahydropyrimidinone moiety. These molecules are structurally distinct from the target compound but highlight trends in amide-based drug design:

  • Structural Complexity : The target compound lacks the hexanamide backbone and stereochemical diversity seen in m–o, which are typical of peptide-inspired therapeutics (e.g., protease inhibitors or antibiotics).
  • Substituent Effects: The dimethylphenoxy groups in m–o may enhance target selectivity, whereas the target’s 3,4-dimethoxyphenyl group could optimize passive diffusion across biological membranes .

3,4-Dimethoxyphenyl-Containing Compounds

The crystal structure of 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate () and lignin model compounds () share the 3,4-dimethoxyphenyl motif with the target molecule:

  • Crystal Packing : The azanium compound’s dimethoxyphenyl groups participate in π-π stacking and hydrogen bonding, stabilizing its lattice . Similar interactions may influence the target compound’s crystallinity.
  • Reactivity : In lignin models (), the 3,4-dimethoxyphenyl group undergoes β-O-4 bond cleavage under alkaline conditions, suggesting that the target compound’s methoxy groups may confer sensitivity to oxidative or hydrolytic degradation .

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